2-Amino-6-methylnicotinamide

Overview

Description

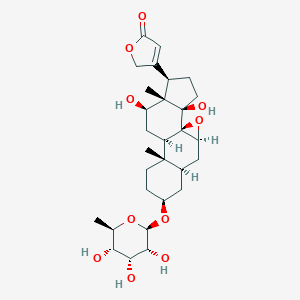

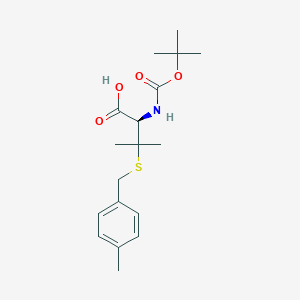

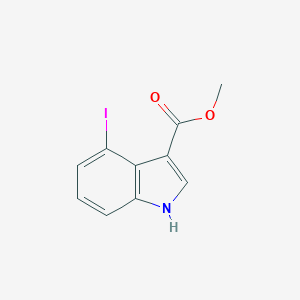

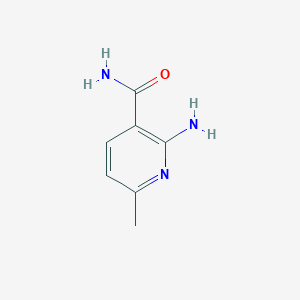

2-Amino-6-methylnicotinamide, also known as C7H9N3O, is a compound with a molecular weight of 151.17 g/mol . It is also known by other names such as 2-amino-6-methylnicotinamide, 2-amino-6-methylpyridine-3-carboxamide, and 3-Pyridinecarboxamide .

Molecular Structure Analysis

The molecular formula of 2-Amino-6-methylnicotinamide is C7H9N3O . The InChI representation of the molecule is InChI=1S/C7H9N3O/c1-4-2-3-5 (7 (9)11)6 (8)10-4/h2-3H,1H3, (H2,8,10) (H2,9,11) . The Canonical SMILES representation is CC1=NC (=C (C=C1)C (=O)N)N .Physical And Chemical Properties Analysis

The compound has a molecular weight of 151.17 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 1 . The Exact Mass and Monoisotopic Mass are both 151.074561919 g/mol . The Topological Polar Surface Area is 82 Ų . The Heavy Atom Count is 11 .Scientific Research Applications

Cosmeceutical Applications

Niacinamide has become a key functional ingredient in diverse skincare products and cosmetics . It plays a pivotal role in NAD+ synthesis, contributing to redox reactions and energy production in cutaneous cells . It influences human DNA repair and cellular stress responses . From a cosmeceutical standpoint, niacinamide has been widely leveraged as a multipurpose antiaging ingredient . It significantly reduces cutaneous oxidative stress, inflammation, and pigmentation .

Therapeutic Applications

From a therapeutic standpoint, the intrinsic properties of niacinamide may be applied to managing acne vulgaris, melasma, and psoriasis . It partially prevents and/or reverses several biophysical changes associated with skin aging .

Antibacterial Properties

Nicotinamide has been investigated for its antibacterial properties . In a study, one of the nicotinamide derivatives, ND4, was found as the best inhibitor candidate against Enterococcus faecalis .

Antimicrobial Properties

Nicotinamide has also been studied for its antimicrobial properties . It has potential applications in combating various microbial infections .

Antifungal Properties

Research has shown that nicotinamide has antifungal properties . It can be used in the treatment of various fungal infections .

Anti-HIV Properties

Nicotinamide has been studied for its anti-HIV properties . It could potentially be used in the treatment of HIV .

Anti-Pesticide Properties

Nicotinamide has been investigated for its anti-pesticide properties . It could potentially be used to combat the harmful effects of various pesticides .

Hair and Scalp Health

Nicotinamide has anti-dandruff, anti-itching properties, and promotes hair growth . It also prevents gray hair, increases hair elasticity, and treats acne, fine lines, and age spots .

Mechanism of Action

Target of Action

2-Amino-6-methylnicotinamide is a derivative of nicotinamide, which is a form of vitamin B3 Given its structural similarity to nicotinamide, it is plausible that it may interact with similar targets, such as enzymes involved in the nad (nicotinamide adenine dinucleotide) biosynthetic pathway .

Mode of Action

Based on its structural similarity to nicotinamide, it may act as a precursor to nad, a crucial coenzyme in various biochemical reactions . It could potentially be involved in the regulation of these reactions, influencing cellular metabolism and energy production.

Biochemical Pathways

2-Amino-6-methylnicotinamide, being a derivative of nicotinamide, might be involved in the NAD biosynthetic pathway . NAD is a vital coenzyme that plays a significant role in various biochemical reactions, including those involved in energy production, DNA repair, cell death, and immune response .

Pharmacokinetics

Nicotinamide is known to be well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in urine .

Result of Action

Based on its structural similarity to nicotinamide, it might influence cellular metabolism and energy production by acting as a precursor to nad

Safety and Hazards

properties

IUPAC Name |

2-amino-6-methylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-4-2-3-5(7(9)11)6(8)10-4/h2-3H,1H3,(H2,8,10)(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPXQDHBKGPBRMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-methylnicotinamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.